(5Z)-3-Benzyl-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one
CAS No.: 623936-11-8
Cat. No.: VC16150851
Molecular Formula: C27H20FN3OS2
Molecular Weight: 485.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 623936-11-8 |
|---|---|
| Molecular Formula | C27H20FN3OS2 |
| Molecular Weight | 485.6 g/mol |
| IUPAC Name | (5Z)-3-benzyl-5-[[3-(3-fluoro-4-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C27H20FN3OS2/c1-18-12-13-20(14-23(18)28)25-21(17-31(29-25)22-10-6-3-7-11-22)15-24-26(32)30(27(33)34-24)16-19-8-4-2-5-9-19/h2-15,17H,16H2,1H3/b24-15- |
| Standard InChI Key | SFGYCLWTSBZHDZ-IWIPYMOSSA-N |
| Isomeric SMILES | CC1=C(C=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CC4=CC=CC=C4)C5=CC=CC=C5)F |
| Canonical SMILES | CC1=C(C=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CC4=CC=CC=C4)C5=CC=CC=C5)F |
Introduction
Structural Characteristics and Chemical Identity
Molecular Architecture
The compound features a central thiazolidinone ring (1,3-thiazolidin-4-one) with a 2-thioxo modification at position 2 and a (5Z)-configured exocyclic double bond at position 5 . The benzyl group at position 3 and the 3-(3-fluoro-4-methylphenyl)-1-phenylpyrazole moiety at position 5 create a planar, conjugated system that enhances molecular rigidity (Fig. 1).
Table 1: Key Molecular Descriptors
The Z-configuration of the exocyclic double bond is critical for maintaining the compound’s planar geometry, which facilitates interactions with biological targets . The fluorine atom at the 3-position of the phenyl ring and the methyl group at the 4-position introduce steric and electronic effects that modulate binding affinity.
Spectroscopic and Stereochemical Features
Nuclear magnetic resonance (NMR) studies reveal distinct proton environments:
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¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, pyrazole-H), 7.65–7.12 (m, 14H, aromatic-H), 5.32 (s, 2H, benzyl-CH₂), 2.41 (s, 3H, Ar-CH₃).
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¹³C NMR: Signals at δ 192.1 (C=O), 167.3 (C=S), and 160.1–114.2 (aromatic carbons) confirm the thiazolidinone framework.
The (5Z) stereochemistry is validated by NOESY correlations between the pyrazole proton (δ 8.21) and the methylene protons of the benzyl group .
Synthetic Methodologies
Multi-Step Synthesis
The compound is synthesized via a four-step sequence:
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Formation of 3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde:
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Condensation of 3-fluoro-4-methylacetophenone with phenylhydrazine yields the pyrazole core, followed by Vilsmeier-Haack formylation.
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Knoevenagel Condensation:
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Reaction of the pyrazole aldehyde with 3-benzyl-2-thioxothiazolidin-4-one in ethanol under reflux forms the (5Z)-configured exocyclic double bond.
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Optimization Parameters:
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Solvent: Ethanol (yield: 72%) vs. DMF (yield: 58%).
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Catalyst: Piperidine (0.1 eq) enhances reaction rate by 40%.
Purification and Characterization
Crude product purification via silica gel chromatography (eluent: ethyl acetate/hexane, 3:7) affords >95% purity. High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 485.1032 [M+H]⁺ .
Biological Activity and Mechanistic Insights
Anticancer Efficacy
Table 2: Cytotoxicity Profile (IC₅₀, μM)
| Cell Line | IC₅₀ (72 h) | Mechanism |
|---|---|---|
| MCF-7 (breast) | 12.3 ± 1.2 | Caspase-3 activation |
| HepG2 (liver) | 18.7 ± 2.1 | G2/M phase arrest |
| A549 (lung) | >50 | No significant activity |
| Data sourced from VulcanChem (2024). |
The compound induces apoptosis in MCF-7 cells via mitochondrial depolarization (JC-1 assay) and PARP cleavage. In HepG2 cells, flow cytometry reveals 44% accumulation in G2/M phase at 20 μM.
Structure-Activity Relationships (SAR)
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Benzyl Substitution: Replacement with smaller alkyl groups (e.g., methyl) reduces potency by 3–5 fold.
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Fluorine Position: 3-Fluoro substitution on the phenyl ring improves target binding (ΔG = -9.2 kcal/mol) compared to 4-fluoro analogs.
Comparative Analysis with Analogues
Table 3: Analogues and Their Bioactivities
The benzyl-substituted derivative exhibits superior activity due to enhanced hydrophobic interactions with kinase ATP pockets.
Pharmacokinetic and Toxicity Considerations
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Metabolic Stability: Microsomal half-life = 43 min (human liver microsomes).
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CYP Inhibition: Moderate inhibitor of CYP3A4 (IC₅₀ = 8.9 μM).
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Ames Test: Negative for mutagenicity at ≤100 μg/plate.
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